molecular formula C8H9N2+ B14657715 Pyridinium, 4-cyano-1-ethyl- CAS No. 45821-46-3

Pyridinium, 4-cyano-1-ethyl-

Cat. No.: B14657715
CAS No.: 45821-46-3
M. Wt: 133.17 g/mol
InChI Key: PQYVXRUPWMDYRR-UHFFFAOYSA-N
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Description

Significance of Pyridinium (B92312) Derivatives in Contemporary Chemical Research

Pyridinium derivatives, a class of nitrogen-containing heterocyclic compounds, are of substantial interest in modern chemical research due to their versatile applications. globalresearchonline.netnih.gov Structurally related to pyridine (B92270), these compounds are found in numerous natural products, including alkaloids and vitamins. nih.gov Their unique properties have led to their use in a wide array of fields, from medicinal chemistry to materials science. globalresearchonline.netnih.gov

In the realm of pharmaceuticals, the pyridine scaffold is a crucial component in the design and synthesis of new drugs. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, and antidiabetic properties. globalresearchonline.net The presence of the pyridine nucleus can enhance the water solubility of pharmaceutically active molecules, a desirable trait for drug development. nih.gov

Beyond medicine, pyridinium compounds are utilized as ligands in organometallic chemistry and as catalysts in asymmetric synthesis. nih.gov They also serve as important intermediates in the synthesis of a variety of organic compounds, including herbicides, pesticides, and fungicides. thieme-connect.de The adaptability of the pyridine ring allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and steric properties for specific applications. globalresearchonline.net

Overview of the Chemical Compound's Structural Features and Core Reactivity

Pyridinium, 4-cyano-1-ethyl- is a quaternary ammonium (B1175870) compound derived from pyridine. Its structure consists of a pyridinium ring, which is a six-membered aromatic heterocycle containing a positively charged nitrogen atom. An ethyl group is attached to the nitrogen atom, and a cyano group (-C≡N) is substituted at the 4-position of the ring.

The presence of the electron-withdrawing cyano group and the positively charged pyridinium ring significantly influences the compound's reactivity. The pyridinium ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The cyano group at the 4-position further activates the ring for such reactions.

The reactivity of related N-substituted-4-cyanopyridinium ions has been a subject of study. For instance, the alkaline hydrolysis of these compounds can lead to the formation of various products through nucleophilic attack of the hydroxide (B78521) ion at different sites, including the ring and the cyano group. researchgate.net The specific reaction pathway can be influenced by factors such as the nature of the substituent on the nitrogen atom and the reaction conditions. researchgate.netscielo.br

Scope and Academic Research Focus of the Outline

This article provides a focused examination of the chemical compound Pyridinium, 4-cyano-1-ethyl-. The scope is strictly limited to the scientific details of this compound and its immediate chemical context.

The subsequent sections of this article will not be generated as they fall outside the defined scope of this introductory section. The focus of this outline is to introduce the significance of the broader class of pyridinium derivatives, provide a specific overview of the structural and reactive nature of Pyridinium, 4-cyano-1-ethyl-, and to clearly define the boundaries of the presented information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45821-46-3

Molecular Formula

C8H9N2+

Molecular Weight

133.17 g/mol

IUPAC Name

1-ethylpyridin-1-ium-4-carbonitrile

InChI

InChI=1S/C8H9N2/c1-2-10-5-3-8(7-9)4-6-10/h3-6H,2H2,1H3/q+1

InChI Key

PQYVXRUPWMDYRR-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=C(C=C1)C#N

Origin of Product

United States

Advanced Synthetic Methodologies and Functionalization Strategies

Synthesis of Pyridinium (B92312), 4-cyano-1-ethyl- and Analogous Pyridinium Salts

The creation of N-substituted pyridinium salts, including the title compound, is a fundamental process in organic chemistry. The primary method for this transformation is the alkylation of the pyridine (B92270) nitrogen.

Alkylation Strategies for N-Substituted Pyridinium Formation

The most common and direct method for the synthesis of Pyridinium, 4-cyano-1-ethyl- is the N-alkylation of 4-cyanopyridine (B195900). This reaction involves the nucleophilic attack of the nitrogen atom of the pyridine ring on an alkylating agent, such as an alkyl halide. quimicaorganica.org For the specific synthesis of Pyridinium, 4-cyano-1-ethyl-, ethyl iodide or ethyl bromide would be typical alkylating agents.

The general mechanism involves the lone pair of electrons on the pyridine nitrogen attacking the electrophilic carbon of the alkyl halide, leading to the formation of the N-alkylpyridinium salt. quimicaorganica.org This process is a type of nucleophilic substitution reaction. While effective for primary and secondary alkyl halides, tertiary alkyl halides are more prone to elimination reactions under these conditions. quimicaorganica.org

Historically, the synthesis of N-alkyl pyridinium salts was first described by Zincke in 1904. nih.gov This foundational work has been expanded upon, and now a variety of alkylating agents can be employed. The cyano group at the 4-position of the pyridine ring makes the nitrogen atom less basic compared to pyridine itself, but the alkylation reaction still proceeds efficiently. It is important to note that the cyano group in 1-alkyl-4-cyanopyridinium salts can be readily replaced by nucleophiles like hydrazine (B178648) or aliphatic amines. rsc.org

Table 1: Alkylation Strategies for N-Substituted Pyridinium Formation
Reaction Type Starting Material Reagent Product Key Features
N-Alkylation4-CyanopyridineEthyl Iodide/BromidePyridinium, 4-cyano-1-ethyl-Direct, efficient for primary and secondary alkyl halides. quimicaorganica.org
N-AcylationPyridineAcyl Halides/AnhydridesN-Acylpyridinium SaltsForms a key intermediate for further reactions. quimicaorganica.org

Influence of Reaction Conditions on Pyridinium Salt Preparation

The conditions under which pyridinium salt synthesis is carried out can significantly impact the reaction's efficiency and the purity of the product. Key factors include the choice of solvent, temperature, and the nature of the counter-ion.

For the N-alkylation of pyridines, solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often used. The reaction temperature can vary, but it is often performed at elevated temperatures to increase the reaction rate. For instance, the C4-alkylation of pyridine derivatives has been achieved in 1,2-dimethoxyethane (B42094) (DME) at 80°C. acs.org In some cases, catalyst- and base-free conditions have been successfully employed for the N-alkylation of hydroxypyridines with organohalides. acs.org

The selection of the alkylating agent also introduces the counter-ion to the pyridinium salt, which can influence its physical and chemical properties. For example, using ethyl iodide results in an iodide counter-ion. The nature of this counter-ion can affect the salt's solubility and stability.

Table 2: Influence of Reaction Conditions on Pyridinium Salt Preparation
Parameter Condition Effect Example
Solvent Acetonitrile, DMF, DMECan influence reaction rate and solubility of reactants and products.C4-alkylation in 1,2-DME at 80°C. acs.org
Temperature Elevated (e.g., 80°C)Increases reaction rate.C4-alkylation of pyridine derivatives. acs.org
Catalyst/Base Often not requiredSimplifies the reaction procedure.Catalyst- and base-free N-alkylation of hydroxypyridines. acs.org
Counter-ion Determined by alkylating agentAffects physical properties like solubility and stability.Use of ethyl iodide results in an iodide counter-ion.

Regioselective Functionalization of Pyridinium Rings

Once the pyridinium salt is formed, further functionalization of the pyridine ring can be achieved. Due to the electron-withdrawing nature of the positively charged nitrogen, the ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions. However, achieving regioselectivity can be a challenge.

C-H Functionalization Approaches for Pyridine Derivatives

Direct C-H functionalization of pyridines is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. researchgate.net Several strategies have been developed to achieve this, often with a focus on controlling the regioselectivity.

One approach involves the use of transition metal catalysis. For example, nickel/Lewis acid cooperative catalysis has been used for the direct C-4 selective addition of pyridine across alkenes and alkynes. nih.gov Another strategy is the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then be subjected to various bond-forming reactions. acs.orgthieme-connect.de This method has shown excellent regioselectivity for the 4-position. acs.orgthieme-connect.de

Furthermore, the use of N-functionalized pyridinium salts has emerged as a powerful tool for site-selective C-H functionalization. acs.org These pre-activated pyridinium salts can undergo regiocontrolled reactions under mild conditions, making them suitable for late-stage functionalization of complex molecules. acs.org

Radical-Radical Coupling Reactions Involving Cyanopyridine Radical Anions

The presence of the cyano group at the 4-position allows for the formation of a persistent radical anion upon single-electron reduction. researchgate.net This cyanopyridine radical anion can then participate in radical-radical coupling reactions with other transient free radicals. researchgate.netnih.gov This strategy provides a powerful method for the functionalization of the pyridine ring.

These reactions are often mediated by photoredox catalysis. nih.gov Pyridylphosphonium salts have also been shown to be effective alternatives to cyanopyridines in these radical-radical coupling reactions, expanding the scope of this methodology to more complex pyridine derivatives. nih.gov The in-situ generated pyridine-boryl radical from 4-cyanopyridine and bis(pinacolato)diboron (B136004) can act as a bifunctional reagent, serving as both a pyridine precursor and a boryl radical source for subsequent C-C coupling reactions. acs.org

Dearomatization-Aromatization Pathways in Pyridine Functionalization

A versatile strategy for the functionalization of pyridines involves a dearomatization-aromatization sequence. researchgate.netacs.org In this approach, the pyridine ring is first dearomatized by reaction with a suitable reagent, leading to a more reactive dihydropyridine (B1217469) intermediate. This intermediate can then undergo functionalization, followed by a rearomatization step to restore the pyridine ring.

This pathway has been utilized in various transformations, including nucleophilic additions to activated pyridinium salts. mdpi.comnih.gov The initial dearomatization makes the ring more susceptible to attack by nucleophiles. Subsequent oxidation or elimination leads to the functionalized aromatic pyridine product. nih.gov This strategy allows for the introduction of a wide range of functional groups that would be difficult to install directly onto the aromatic pyridine ring.

Minisci-Type Reactions for C2 and C4 Regioselectivity

The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles, including pyridinium salts. wikipedia.org It involves the addition of a nucleophilic carbon-centered radical to the protonated or N-alkylated heterocycle. wikipedia.orgresearchgate.net The reaction's regioselectivity is a critical aspect, with attacks generally favoring the positions ortho and para (C2/C6 and C4) to the nitrogen atom due to the stability of the resulting radical intermediates.

In the case of a 4-substituted pyridinium salt such as 4-cyano-1-ethyl-pyridinium, the C4 position is blocked. Therefore, under typical Minisci conditions, radical addition is directed primarily to the C2 and C6 positions. The reaction proceeds via the generation of an alkyl radical, often from a carboxylic acid through oxidative decarboxylation using silver nitrate (B79036) and a persulfate, which then adds to the electron-deficient pyridinium ring. wikipedia.org The resulting radical cation is then oxidized to restore aromaticity, yielding the C2-alkylated product.

Modern advancements have introduced methods to control this regioselectivity with greater precision. For instance, strategies have been developed that can override the inherent electronic preferences of the substrate. One such approach involves the use of a removable blocking group to direct functionalization exclusively to the C4 position. organic-chemistry.orgnih.gov While this is typically applied to unsubstituted or C2-substituted pyridines, the principles underscore the ongoing efforts to achieve complete regiocontrol in Minisci-type reactions. nih.gov Another innovative method utilizes the structural dynamics of alkyllithium clusters to direct regioselectivity, where tetrameric clusters favor C4-alkylation and dimeric clusters favor C2-alkylation, although this is more relevant for the functionalization of neutral pyridine. acs.org

Table 1: Regioselectivity in Pyridine Functionalization

Method Position Selectivity Key Features Reference
Classical Minisci Reaction C2/C4 mixture Acidic conditions, radical addition to protonated heterocycle. wikipedia.org
Maleate Blocking Group C4-selective A removable blocking group directs alkylation to the C4 position. organic-chemistry.orgnih.gov

Cycloaddition Reactions Involving Pyridinium Systems

Pyridinium salts are excellent precursors for the generation of pyridinium ylides, which are versatile 1,3-dipoles. For 4-cyano-1-ethyl-pyridinium, treatment with a base can deprotonate the methylene (B1212753) group of the N-ethyl substituent, forming a corresponding pyridinium ylide. These ylides are key intermediates in various cycloaddition reactions for synthesizing complex heterocyclic frameworks.

One of the most common applications of pyridinium ylides is in [3+2] cycloaddition reactions with activated alkynes to synthesize indolizine (B1195054) derivatives. mdpi.com The reaction involves the 1,3-dipolar cycloaddition of the in situ-generated pyridinium ylide to a dipolarophile, such as an alkyne bearing electron-withdrawing groups (e.g., esters, amides). nih.govnih.gov The initially formed dihydroindolizine intermediate typically undergoes spontaneous air oxidation to yield the aromatic indolizine core. mdpi.com The presence of the 4-cyano group on the pyridinium ring enhances the reactivity and yield of these cycloadditions. nih.gov

The mechanism of the [3+2] cycloaddition between a pyridinium ylide and a dipolarophile is generally considered a concerted or stepwise process, leading to a five-membered ring. researchgate.netnih.gov The pyridinium ylide, a stabilized 1,3-dipole, reacts with an electron-poor alkene or alkyne. nih.gov

Recent studies have also elucidated alternative photoinduced pathways. For N-N pyridinium ylides, a photosensitizer can induce a triplet-state diradical, which then engages in a stepwise radical [3+2] cycloaddition with alkenes. nih.govresearchgate.net This energy-transfer-induced process allows for the reaction with a broader range of both activated and unactivated alkenes under mild conditions, yielding highly functionalized heterocyclic products with excellent diastereoselectivity. nih.gov The general pathway involves the initial generation of the pyridinium ylide dipole, which then reacts with the dipolarophile to form a tetrahydroindolizine adduct that can subsequently be aromatized. nih.gov

Electron-withdrawing groups (EWGs) on both the pyridinium ylide and the alkyne dipolarophile play a crucial role in the success of the cycloaddition. nih.govnih.gov For the pyridinium salt, an EWG such as the 4-cyano group serves multiple functions.

Ylide Stabilization: The EWG stabilizes the negative charge on the exocyclic carbon of the ylide through resonance and inductive effects, making the ylide more stable and easier to form. researchgate.netnih.gov

Increased Acidity: The EWG lowers the pKa of the protons on the N-alkyl group (the ethyl group in 4-cyano-1-ethyl-pyridinium), allowing ylide formation to occur under milder basic conditions. nih.gov

Enhanced Reactivity: By lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridinium ylide dipole, the EWG facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile, accelerating the cycloaddition and leading to higher yields. nih.govclockss.org

Studies have shown that pyridinium salts with mesomeric electron-withdrawing groups like cyano (CN) or acetyl (COCH₃) give significantly higher yields in cycloadditions compared to those with purely inductive groups or no EWGs. nih.gov

Multi-Component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. The synthesis of the 4-cyanopyridine core, the precursor to 4-cyano-1-ethyl-pyridinium, can be strategically accomplished using such protocols.

Ethyl cyanoacetate (B8463686) is a versatile C3 building block in numerous MCRs for the synthesis of highly substituted pyridine derivatives. beilstein-journals.org Its activated methylene group and dual functional handles (ester and nitrile) allow it to participate in various condensation and cyclization cascades. researchgate.net

The Guareschi-Thorpe and Hantzsch pyridine syntheses are classic examples where cyanoacetic acid derivatives are employed. researchgate.netrsc.org In an advanced Guareschi-Thorpe synthesis, ethyl cyanoacetate can react with a 1,3-dicarbonyl compound and an ammonium (B1175870) source (like ammonium carbonate) in an aqueous medium to produce hydroxy-cyanopyridines (pyridones). rsc.org These pyridones can then be chemically modified through standard transformations to yield the desired 4-cyanopyridine skeleton. This precursor is subsequently N-alkylated with an ethylating agent (e.g., ethyl iodide) to furnish the target compound, Pyridinium, 4-cyano-1-ethyl-. This MCR-based approach provides an efficient pathway to the necessary pyridine core from simple, readily available starting materials. rsc.org

Table 2: Multi-Component Reactions for Pyridine Synthesis

Reaction Name Key Reagents Product Type Reference
Guareschi-Thorpe Synthesis Ethyl cyanoacetate, 1,3-dicarbonyl, Ammonium salt Hydroxy-cyanopyridines rsc.org
Hantzsch Pyridine Synthesis Aldehyde, β-ketoester, Ethyl cyanoacetate, Ammonia (B1221849) Dihydropyridines (oxidized to pyridines) researchgate.net

Synthesis of Functionalized Pyridone Scaffolds

The 2-pyridone nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds. The incorporation of a cyano group at the C-3 position further enhances its utility as a versatile intermediate for further chemical modifications. While direct transformation of a 1-alkyl-4-cyanopyridinium salt into a 3-cyano-2-pyridone is not a standard named reaction, its constituent parts are key to established synthetic strategies. The synthesis of N-alkyl-3-cyano-2-pyridones often involves the cyclization of acyclic precursors.

A prevalent method for constructing the 3-cyano-2-pyridone ring system is through the condensation of an active methylene compound containing a nitrile group, such as cyanoacetamide or ethyl cyanoacetate, with a 1,3-dicarbonyl compound. znaturforsch.commdpi.com The N-alkylation, in this case leading to an N-ethyl-pyridone, can be achieved either by using an N-alkylated cyanoacetamide derivative as the starting material or by alkylating the resulting pyridone in a subsequent step.

One general and efficient approach involves a one-pot, multi-component reaction. For instance, the reaction of an aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and an acetophenone (B1666503) in the presence of ammonium acetate (B1210297) can yield highly substituted 3-cyano-2(1H)-pyridones. To obtain the N-ethyl derivative specifically, one could envision a strategy starting with N-ethyl-2-cyanoacetamide.

A common synthetic route is the condensation of N-alkylated-2-cyanoacetamide derivatives with dicarbonyl compounds like acetylacetone (B45752) in the presence of a base such as potassium hydroxide (B78521). mdpi.comsciforum.net This method provides a direct entry to N-alkyl-3-cyano-2-pyridone scaffolds with good to excellent yields. mdpi.com

ReactantsCatalyst/SolventProductYield (%)Reference
N-Aryl-2-cyanoacetamide, AcetylacetoneKOH / Ethanol1-Aryl-3-cyano-4,6-dimethyl-2-pyridone61-79% mdpi.comsciforum.net
Ethyl Cyanoacetate, Acetophenone, Aromatic Aldehydes, Ammonium AcetateL-proline / Ethanol4,6-Diaryl-3-cyano-2(1H)-pyridoneHigh
2-(Phenylsulfinyl)acetamide, α,β-Unsaturated KetonesBaseSubstituted 2-PyridoneGood researchgate.net

This table presents examples of reactions for the synthesis of 3-cyano-2-pyridone derivatives.

The Thorpe-Ziegler reaction offers another pathway, involving the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can be a precursor to pyridone structures. wikipedia.orgnumberanalytics.comnumberanalytics.combuchler-gmbh.comlscollege.ac.in While typically used for carbocyclic systems, modifications of this reaction can be applied to the synthesis of heterocyclic compounds.

Decarboxylation Reactions in the Synthesis of Cyanopyridines

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in organic synthesis. In the context of pyridine chemistry, the decarboxylation of pyridinecarboxylic acids is a known method to produce the parent pyridine ring. nih.govyoutube.com For example, nicotinic acid (pyridine-3-carboxylic acid) can be decarboxylated by heating with copper chromite to yield pyridine. nih.gov The ease of decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxyl group. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (pyridine-4-carboxylic acid) due to the ability to form a stable zwitterionic intermediate. stackexchange.com

However, the direct synthesis of a cyanopyridine from a pyridinecarboxylic acid via a simple decarboxylation is not a standard transformation. The conversion of a carboxylic acid to a nitrile typically involves a multi-step process. A common route is the conversion of the carboxylic acid to a primary amide, followed by dehydration. While this is not a direct decarboxylation to a nitrile, it represents a viable synthetic pathway from a carboxylated pyridine to a cyanopyridine.

The synthesis of cyanopyridines is more commonly achieved through other methods, such as the ammoxidation of methylpyridines (picolines). chemicalbook.comgoogle.com For instance, 4-cyanopyridine is produced industrially by the vapor-phase reaction of 4-picoline with ammonia and air over a suitable catalyst. chemicalbook.comgoogle.com Another approach involves the cyanation of pyridine N-oxides. acs.org

While a direct decarboxylative cyanation of a pyridine ring is not a conventional method, the principles of decarboxylation are crucial in related synthetic strategies. For example, in the Minisci reaction, a decarboxylative alkylation of pyridines can be achieved where a carboxylic acid serves as the source of the alkyl radical. nih.gov This highlights the importance of decarboxylation in generating reactive intermediates for the functionalization of pyridine rings.

Starting MaterialReagents/ConditionsProductKey TransformationReference
Nicotinic AcidCopper Chromite / HeatPyridineDecarboxylation nih.gov
Picolinic AcidAqueous Solution / HeatPyridineDecarboxylation stackexchange.com
Pyridinedicarboxylic AcidHigh-Temperature Liquid WaterNicotinic AcidNon-catalytic Decarboxylation google.com
4-PicolineNH₃, Air, Catalyst / 330-450 °C4-CyanopyridineAmmoxidation google.com

This table illustrates decarboxylation reactions of pyridine carboxylic acids and a common industrial synthesis of 4-cyanopyridine.

Electronic Structure, Spectroscopic Theoretical Calculations, and Charge Transfer Phenomena

Quantum Chemical Computational Studies of Electronic Structure

Quantum chemical methods are instrumental in predicting the three-dimensional arrangement of atoms and the electronic properties of molecules. For Pyridinium (B92312), 4-cyano-1-ethyl-, these studies reveal how the interplay between the positively charged pyridinium ring, the electron-withdrawing cyano group, and the electron-donating ethyl group shapes its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and various electronic properties of chemical compounds. DFT calculations for molecules similar to Pyridinium, 4-cyano-1-ethyl- have demonstrated that the pyridinium ring generally maintains its planarity. The ethyl group, attached to the nitrogen atom, will adopt a staggered conformation to minimize steric hindrance. The cyano group at the 4-position lies in the same plane as the aromatic ring, which allows for effective electronic communication.

No specific optimized geometry parameters for Pyridinium, 4-cyano-1-ethyl- were found in the searched literature. The following table is a hypothetical representation based on typical bond lengths and angles for similar structures. Interactive Table: Hypothetical DFT Optimized Geometry of Pyridinium, 4-cyano-1-ethyl-

Parameter Atoms Value
Bond Length N1-C2 1.35 Å
Bond Length C2-C3 1.39 Å
Bond Length C3-C4 1.40 Å
Bond Length C4-C5 1.40 Å
Bond Length C5-C6 1.39 Å
Bond Length C6-N1 1.35 Å
Bond Length C4-C7 1.44 Å
Bond Length C7-N8 1.16 Å
Bond Length N1-C9 1.47 Å
Bond Length C9-C10 1.54 Å
Bond Angle C6-N1-C2 120.0°
Bond Angle N1-C2-C3 120.0°
Bond Angle C3-C4-C5 118.0°
Bond Angle C4-C7-N8 179.0°

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang 91) are widely used for organic molecules as they provide a good balance between computational cost and accuracy. dergipark.org.trresearchgate.net For pyridinium derivatives, studies often compare results from different functional/basis set combinations to ensure the reliability of the predicted properties. dergipark.org.tr For instance, the B3LYP functional is often favored for its performance in predicting geometries and vibrational frequencies, while B3PW91 can sometimes offer more accurate electronic energy calculations. dergipark.org.trresearchgate.net The choice of basis set, such as the Pople-style 6-311+G(d,p), influences the flexibility with which the molecular orbitals can be described. dergipark.org.tr

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT for predicting electronic properties. These methods are parameterized using experimental data and are particularly useful for larger molecules where DFT calculations would be computationally expensive. They can provide valuable qualitative insights into electronic structure and reactivity trends, such as identifying the sites most susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the gap between them are fundamental descriptors of a molecule's kinetic stability and reactivity.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. In Pyridinium, 4-cyano-1-ethyl-, the HOMO is expected to be localized primarily on the ethyl group and the pyridinium ring, while the LUMO is anticipated to be centered on the pyridinium ring and the electron-withdrawing cyano group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. schrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. reddit.com

No specific HOMO/LUMO energy values for Pyridinium, 4-cyano-1-ethyl- were found in the searched literature. The following table provides hypothetical values based on trends observed in similar pyridinium compounds. Interactive Table: Hypothetical FMO Properties of Pyridinium, 4-cyano-1-ethyl-

Parameter Calculated Value (eV)
HOMO Energy -7.50
LUMO Energy -3.20

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. dergipark.org.tr These descriptors provide a more detailed picture of the molecule's electronic behavior.

Ionization Potential (IP): Approximated as the negative of the HOMO energy (IP ≈ -EHOMO), it represents the energy required to remove an electron.

Electron Affinity (EA): Approximated as the negative of the LUMO energy (EA ≈ -ELUMO), it indicates the energy released when an electron is added.

Chemical Hardness (η): Calculated as half the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO) / 2), it measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Calculated as ω = (IP + EA)2 / (8η), it quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of different compounds and for predicting their behavior in chemical reactions.

The following table presents hypothetical global reactivity descriptors for Pyridinium, 4-cyano-1-ethyl-, derived from the hypothetical HOMO and LUMO energies above. Interactive Table: Hypothetical Global Reactivity Descriptors

Descriptor Formula Hypothetical Value (eV)
Ionization Potential (IP) -EHOMO 7.50
Electron Affinity (EA) -ELUMO 3.20
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.15
Chemical Softness (S) 1 / η 0.47

Theoretical Spectroscopic Investigations

The spectroscopic behavior of organic molecules is fundamentally governed by their electronic structure. Theoretical methods, particularly those based on quantum chemistry, have become indispensable tools for predicting and interpreting experimental spectra.

Prediction and Validation of UV-Vis Spectra via Quantum Chemical Methods

The prediction of ultraviolet-visible (UV-Vis) absorption spectra for organic compounds is routinely performed using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose as it provides a good balance between computational cost and accuracy. For molecules similar to 4-cyano-1-ethylpyridinium, such as cyano-substituted styrylpyridines, theoretical calculations of electronic transition energies have been shown to correlate well with experimental UV-Vis spectra. nih.govresearchgate.net

In a typical approach, the geometry of the molecule is first optimized using DFT, for instance, with the B3LYP functional and a suitable basis set like 6-311+G(d,p). nih.govresearchgate.net Following optimization, TD-DFT calculations are performed to obtain the vertical excitation energies and oscillator strengths, which correspond to the maxima in the absorption spectrum (λmax). nih.govresearchgate.net For related pyridine (B92270) derivatives, these computational models have successfully reproduced experimental λmax values, providing confidence in their predictive power for 4-cyano-1-ethylpyridinium. nih.govresearchgate.net

Analysis of Solvatochromic Properties Using Linear Solvation Energy Relationships (Kamlet-Taft, Catalán Models)

Solvatochromism, the change in the color of a solution with a change in solvent polarity, provides insight into the solute's electronic distribution in the ground and excited states. This phenomenon can be quantitatively analyzed using Linear Solvation Energy Relationships (LSERs), such as the Kamlet-Taft and Catalán models. These models correlate a solvent-dependent property, like the UV-Vis absorption maximum, with empirical solvent parameters that describe dipolarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β).

Correlation of Computed Electronic Transitions with Experimental Photophysical Behavior

A critical aspect of theoretical spectroscopy is the correlation of calculated electronic transitions with experimentally observed photophysical properties. For pyridinium derivatives, the lowest energy absorption band in the UV-Vis spectrum is typically assigned to a π → π* transition. The energy of this transition is sensitive to the electronic nature of substituents on the pyridinium ring.

The cyano group at the 4-position is a strong electron-withdrawing group, which is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridinium ring. The N-ethyl group, being an electron-donating group, will raise the energy of the Highest Occupied Molecular Orbital (HOMO). The combination of these substituents influences the HOMO-LUMO gap and, consequently, the absorption and emission properties. Theoretical calculations can precisely quantify these substituent effects and correlate them with shifts in the experimental absorption maxima and fluorescence characteristics.

Intermolecular and Intramolecular Charge Transfer Processes

Charge transfer (CT) processes are fundamental to the photochemistry and photophysics of many organic molecules, including pyridinium systems. These processes can occur within a single molecule (intramolecular) or between different molecules (intermolecular).

Formation and Spectroscopic Signatures of Electron Donor-Acceptor (EDA) Complexes

Pyridinium ions, being electron-deficient, are excellent electron acceptors and can form electron donor-acceptor (EDA) or charge-transfer (CT) complexes with suitable electron donors. wikipedia.org The formation of these complexes is often accompanied by the appearance of a new, broad, and structureless absorption band at a longer wavelength than the absorption bands of the individual donor or acceptor molecules. libretexts.org This new band is referred to as the charge-transfer band.

For instance, studies on N-amidopyridinium salts have shown that they form EDA complexes with 1,4-dihydropyridines. organic-chemistry.org The formation of these complexes was confirmed by the appearance of a new absorption band in the UV-Vis spectrum upon mixing the donor and acceptor. organic-chemistry.org The intensity of this CT band is dependent on the concentrations of the donor and acceptor and the strength of their interaction. organic-chemistry.org Similarly, 4-cyano-1-ethylpyridinium is expected to form EDA complexes with various electron donors, and these complexes would exhibit characteristic charge-transfer absorptions.

DonorAcceptorSpectroscopic Signature
1,4-DihydropyridinesN-Amidopyridinium saltsNew, broad absorption band at longer wavelength organic-chemistry.org
2-Amino-4-ethylpyridineπ-acceptors (e.g., TCNE, DDQ)Well-resolved charge-transfer bands qu.edu.qa

This table presents data for analogous systems to illustrate the expected spectroscopic signatures of EDA complexes involving a pyridinium acceptor.

Mechanisms of Photoinduced Charge Transfer in Pyridinium Systems

Upon absorption of light, either by the donor, the acceptor, or the EDA complex itself, photoinduced charge transfer (PCT) can occur. In the context of pyridinium systems, PCT often involves the transfer of an electron from a donor molecule to the excited pyridinium acceptor. organic-chemistry.org

The mechanism of PCT can be described by the following steps:

Excitation: A photon excites either the donor (D) or the acceptor (A), or the ground-state EDA complex (D-A).

Electron Transfer: An electron is transferred from the HOMO of the donor to the LUMO of the acceptor, forming a radical ion pair (D•+-A•-).

Relaxation/Reaction: The radical ion pair can relax back to the ground state through radiative (fluorescence) or non-radiative decay, or it can undergo further chemical reactions.

Studies on the functionalization of pyridinium derivatives have demonstrated that the photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts leads to a single-electron transfer event without the need for an external photocatalyst. organic-chemistry.org This process enables the facile C4-functionalization of pyridines. organic-chemistry.org It is highly probable that 4-cyano-1-ethylpyridinium would participate in similar PCT reactions, acting as a potent photooxidant.

Solvent Polarity Parameters (Z-values) Derived from Charge Transfer Bands

The position of the longest-wavelength absorption band in the UV-visible spectrum of certain solvatochromic compounds is highly sensitive to the polarity of the surrounding medium. This phenomenon is utilized to define empirical solvent polarity scales, such as the Z-value scale introduced by Kosower. The Z-value is the molar transition energy, in kcal/mol, for the intermolecular charge-transfer absorption band of 1-ethyl-4-carbomethoxypyridinium iodide. Although specific Z-values determined directly from the charge-transfer band of Pyridinium, 4-cyano-1-ethyl- iodide are not extensively documented in readily available literature, the principles of solvatochromism in related N-alkylpyridinium iodides allow for a comprehensive understanding of its expected behavior.

The charge-transfer band in these salts arises from the transition of an electron from the iodide anion (donor) to the pyridinium cation (acceptor). The energy of this transition is highly dependent on the solvent's ability to stabilize the ground state ion pair versus the less polar excited state. In polar solvents, the ionic ground state is significantly stabilized through dipole-dipole interactions and hydrogen bonding, leading to a higher energy requirement for the charge-transfer transition. This results in a hypsochromic shift (blue shift) of the absorption maximum. Conversely, in nonpolar solvents, the ground state is less stabilized, requiring less energy for the charge-transfer to occur, which results in a bathochromic shift (red shift).

The strong electron-withdrawing nature of the cyano group at the 4-position of the pyridinium ring enhances its electron-accepting capability compared to an unsubstituted or 4-carbomethoxy-substituted pyridinium ring. This would be expected to lead to a lower energy charge-transfer band in a given solvent compared to Kosower's salt. The Z-values, being directly proportional to the transition energy, would be expected to follow the same trend. The table below provides representative Z-values for a range of common solvents to illustrate the effect of solvent polarity. While these are standard values derived from the original Kosower's salt, the relative trends are directly applicable to Pyridinium, 4-cyano-1-ethyl- iodide.

SolventZ-value (kcal/mol)Polarity Character
Water94.6Polar Protic
Methanol83.6Polar Protic
Ethanol79.6Polar Protic
2-Propanol76.3Polar Protic
Acetonitrile (B52724)71.3Polar Aprotic
Dimethyl Sulfoxide (DMSO)71.1Polar Aprotic
Acetone65.7Polar Aprotic
Dichloromethane64.2Nonpolar
Chloroform63.2Nonpolar
Benzene54.0Nonpolar

Investigations into Protonation-Induced Intramolecular Charge Transfer

The concept of intramolecular charge transfer (ICT) is central to the photophysical properties of many organic molecules, particularly those possessing both electron-donating and electron-accepting moieties within the same structure. In the case of Pyridinium, 4-cyano-1-ethyl-, the pyridinium ring itself is a potent electron acceptor. While this compound does not possess a classic strong electron-donating group, the cyano group's electronic character can be influenced by protonation.

Protonation of the cyano group in a molecule like Pyridinium, 4-cyano-1-ethyl- is not a typical reaction under standard conditions due to the low basicity of the nitrile nitrogen. However, in superacidic media or through specific interactions, if protonation were to occur, it would drastically alter the electronic landscape of the molecule. The protonated cyano group, -[C≡N-H]^+, would become an even more powerful electron-withdrawing group than the neutral cyano group.

This enhanced electron-withdrawing strength would significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) localized on the pyridinium ring and the cyano group. Consequently, this would be expected to influence any charge-transfer transitions. For instance, in a system where an external electron donor is present, protonation would facilitate charge transfer to the pyridinium system.

While specific studies on protonation-induced ICT for Pyridinium, 4-cyano-1-ethyl- are scarce, research on related cyanopyridine derivatives and other push-pull systems provides valuable insights. mdpi.com Generally, increasing the electron-accepting strength of the acceptor moiety through protonation leads to a red shift in the charge-transfer absorption and emission bands. This is because the energy difference between the ground state and the charge-transfer excited state is reduced.

Furthermore, studies on nucleophilic substitution in 1-alkyl-4-cyanopyridinium salts have shown that the cyano group is a reactive site. rsc.org This reactivity underscores the electron-deficient nature of the 4-position, which would be further amplified upon protonation of the cyano group, although this would also make the carbon of the cyano group more electrophilic and potentially susceptible to nucleophilic attack.

Mechanistic Investigations and Kinetic Analyses

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms is fundamental to controlling chemical reactions and designing new synthetic methodologies. For 4-cyanopyridinium derivatives, this involves identifying short-lived intermediates, mapping out energy landscapes through computational chemistry, and understanding the factors that govern the formation of specific products.

A key aspect of mechanistic elucidation is the direct or indirect observation of transient species that exist between reactants and products. In the chemistry of 4-cyanopyridinium salts, several types of intermediates have been identified.

One notable example involves the reaction of bis(4-cyanopyridinium)alkanes with hydroxide (B78521) ions. In the case of 1,3-bis(4-cyanopyridinium)propane dibromide, the proximity of the two pyridinium (B92312) rings allows for the formation of a unique product, 1-(4-cyano-2-oxo-1,2-dihydro-1-pyridyl)-3-(4-cyano-1,2-dihydro-1-pyridyl)propane. scielo.br The proposed reaction pathway involves the nucleophilic attack of a hydroxide ion at the C2 position, which is known for its reactivity in pyridinium systems, to form a covalent adduct often referred to as a pseudobase . scielo.br This intermediate can then undergo further intramolecular rearrangement, a process facilitated by the close proximity of the second pyridinium ring. scielo.brresearchgate.net

Another critical class of intermediates derived from N-substituted 4-cyanopyridinium salts are pyridinium ylides . These are generated in situ through the deprotonation of the carbon atom adjacent to the pyridinium nitrogen, a process favored by the presence of an electron-withdrawing group on that carbon (e.g., a carbonyl group). researchgate.net These ylides are stable enough to be characterized spectroscopically and act as 1,3-dipoles in cycloaddition reactions. researchgate.netnih.gov The formation of the ylide is often the rate-determining step, and its stability and reactivity are highly dependent on the substituents and the solvent. nih.govresearchgate.net

In radical reactions, the initial addition of a nucleophilic radical to the 4-cyanopyridinium cation generates an aminyl radical cation intermediate, which is then oxidized in a subsequent step to yield the final substituted product. mdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate details of reaction mechanisms involving 4-cyanopyridinium species. These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, DFT calculations have been used to support proposed mechanisms for rearrangements in complex systems involving pyridinium salts. mdpi.com In the study of 1,3-dipolar cycloaddition reactions, Frontier Molecular Orbital (FMO) theory has been applied to explain reactivity and selectivity. yok.gov.tryok.gov.tr By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) of the pyridinium ylide (the 1,3-dipole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, researchers can predict how readily the reaction will occur and which regioisomer will be favored. yok.gov.tr The interaction between the atom with the largest HOMO coefficient in the dipole and the atom with the largest LUMO coefficient in the dipolarophile typically governs the regiochemical outcome. yok.gov.tr

Theoretical calculations have also been employed to analyze the structure and selectivity of reactions involving N-phenacyl-4-cyanopyridinium bromide, a close analog of the title compound. researchgate.net These studies revealed that the observed reaction selectivity is primarily governed by thermodynamic factors rather than kinetic ones, with steric repulsion playing a critical role. Furthermore, DFT calculations of NMR screening constants have shown good agreement with experimental chemical shifts, validating the accuracy of the computed molecular structures. researchgate.net

Table 1: Computational Approaches in 4-Cyanopyridinium Chemistry

Computational MethodApplicationInvestigated AspectReference
Density Functional Theory (DFT)Mechanism SupportIntermolecularity of rearrangements mdpi.com
Frontier Molecular Orbital (FMO)Reactivity & SelectivityRegioselectivity in 1,3-dipolar cycloadditions yok.gov.tryok.gov.tr
DFT (B3LYP)Structure & SelectivityThermodynamic control and steric effects in reactions researchgate.net
GIAO/B3LYPStructural ValidationCorrelation of calculated and experimental NMR shifts researchgate.net

Regioselectivity (the preference for reaction at one position over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) are critical for synthetic utility. The 4-cyanopyridinium core provides an excellent platform for studying these phenomena.

In radical additions, the 4-cyanopyridinium cation exhibits high regioselectivity. Nucleophilic alkyl radicals add exclusively at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. mdpi.com Since the C4 position is blocked in the title compound, addition occurs at the C2 and C6 positions. This selectivity is a result of the electronic distribution within the ring, where these positions bear the most positive charge and have the largest coefficients in the pyridinium's LUMO, leading to a strong interaction with the Singly Occupied Molecular Orbital (SOMO) of the incoming nucleophilic radical. mdpi.comresearchgate.net The electron-withdrawing cyano group further enhances this effect, making the 4-cyanopyridinium cation significantly more reactive towards radicals than less electron-deficient pyridiniums. mdpi.com

In 1,3-dipolar cycloaddition reactions, regioselectivity is a key feature. nih.gov The reaction between a 4-cyanopyridinium ylide and an unsymmetrical alkyne, such as ethyl propiolate, proceeds with high regioselectivity to yield a single indolizine (B1195054) isomer. nih.gov This outcome is controlled by electronic effects, as predicted by FMO theory, where the most favorable orbital overlap dictates the orientation of the addition. yok.gov.tryok.gov.tr

While stereoselectivity is less commonly discussed for simple reactions of the pyridinium ring itself, it becomes relevant in more complex transformations, such as cycloaddition reactions where new chiral centers are formed. yok.gov.tryok.gov.tr The facial selectivity of the approach of the dipolarophile to the planar pyridinium ylide can be influenced by steric factors, leading to the preferential formation of one diastereomer.

Electron Transfer Mechanisms

The 4-cyano-1-ethylpyridinium cation is a potent electron acceptor, a property conferred by the combination of the positively charged nitrogen and the strongly electron-withdrawing cyano group at the 4-position. This makes it a key player in various electron transfer processes, including those initiated by light.

Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, becomes a much stronger oxidant or reductant. N-substituted pyridiniums, particularly viologen-type compounds (bipyridiniums), are classic participants in PET reactions. chinesechemsoc.orgacs.org The 4-cyano-1-ethylpyridinium cation can act as an efficient oxidative quencher, accepting an electron from a photoexcited donor molecule. unl.edu

This process has been harnessed in various applications. For example, N-substituted 4-cyanopyridinium derivatives have been shown to function as transmembrane charge carriers in vesicle systems. unl.edu In these systems, the pyridinium compound quenches an excited state photosensitizer and ferries the acquired electron across a membrane. In the context of photoredox catalysis, a photoexcited catalyst, such as [Ru(bpy)₃]²⁺, can reduce a pyridinium unit to its radical cation state in the presence of a sacrificial electron donor. acs.org This principle is central to the operation of some light-driven molecular machines. acs.org Supramolecular assemblies that pair a viologen-type guest with a macrocyclic host like cucurbit sciengine.comuril can facilitate host-promoted PET, activating substrates like benzyl (B1604629) alcohol into reactive radicals. chinesechemsoc.org The reduction of the 1-methyl-4-cyanopyridinium ion to its radical cation is a well-established benchmark for such processes. chinesechemsoc.orgsciengine.com

The electron-accepting nature of the 4-cyanopyridinium cation is central to its role in mediating reactions involving radical intermediates. There are two primary pathways in this context: the reaction of the cation with pre-formed radicals, and the formation of a radical from the cation itself.

The 4-cyanopyridinium cation is highly reactive towards nucleophilic carbon-centered radicals. mdpi.comresearchgate.net This reaction, a type of Minisci reaction, involves the addition of a carbon radical to the electron-deficient pyridinium ring. mdpi.com The rate of this addition is significantly enhanced by the electron-withdrawing cyano group, which lowers the energy of the pyridinium's LUMO, facilitating a favorable SOMO-LUMO interaction with the incoming radical. mdpi.com This principle has been used in various C-H functionalization reactions where radicals are generated from precursors like alcohols or carboxylic acids and are then trapped by the pyridinium ring. acs.org

Conversely, one-electron reduction of the 4-cyano-1-ethylpyridinium cation generates the corresponding 4-cyano-1-ethylpyridinyl radical . This neutral radical species is a key intermediate in many electrochemical and photochemical processes. sciengine.com The formation of this radical from its cation precursor is a reversible process. acs.org The generated pyridinyl radical is a paramagnetic species and its subsequent reactivity is a subject of ongoing research, forming the basis for its use in redox-switchable molecular systems and materials science. chinesechemsoc.orgacs.org

Influence of Reaction Environment on Kinetics and Selectivity

The solvent environment is a determining factor in the kinetics and selectivity of reactions involving 4-cyano-1-ethylpyridinium, profoundly influencing reaction rates and potentially altering the product distribution. chemrxiv.orgchemrxiv.org Solvents mediate chemical reactions by solvating the reacting species and the transition state, and the extent of this solvation can dramatically alter the activation energy of the reaction. researchgate.net The effects can be broadly understood by considering solvent properties such as polarity, proticity, and hydrogen-bonding capability. chemrxiv.orgresearchgate.net

For reactions involving charged species like pyridinium salts, solvent polarity is paramount. Polar solvents are generally better at solvating the charged ground state and the often more charge-delocalized transition state. The relative stabilization of the reactants versus the transition state dictates whether the reaction is accelerated or decelerated. chemrxiv.org For instance, in many cycloaddition reactions, polar solvents may decrease the reaction rate if the reactants are more strongly solvated than the less polar transition state. mdpi.com Conversely, if the transition state is highly polar or ionic, a polar solvent can lower the activation energy and accelerate the rate. researchgate.net

Protic solvents, such as alcohols, can further influence reactivity through hydrogen bonding. In reactions of pyridinium ylides, a related class of compounds, protic solvents have been shown to alter the entire reaction pathway, leading to different products compared to reactions run in aprotic media. researchgate.net Hydrogen bonding to the cyano group or other parts of the molecule can affect the electronic distribution and steric environment, thereby influencing selectivity.

Table 1: Illustrative Influence of Solvent Properties on Reaction Rates of Pyridinium Salts This table represents generalized trends based on established principles of solvent effects on ionic reactions.

SolventSolvent TypePolarity (Dielectric Constant)Expected Effect on Reactions with Polar Transition States
n-HexaneNon-polar, Aprotic~1.9Significant rate deceleration
Diethyl EtherNon-polar, Aprotic~4.3Rate deceleration
DichloromethanePolar, Aprotic~9.1Moderate rate acceleration
AcetonePolar, Aprotic~21Significant rate acceleration
Acetonitrile (B52724)Polar, Aprotic~37Strong rate acceleration
MethanolPolar, Protic~33Strong rate acceleration with potential for pathway changes via H-bonding

The pH of the reaction medium has a profound impact on the stability and reactivity of the 4-cyano-1-ethylpyridinium cation, particularly in cycloaddition and nucleophilic addition reactions. The efficiency and even the type of product formed can be highly dependent on the availability of protons or hydroxide ions.

Under acidic or neutral conditions, the pyridinium ring is relatively stable. However, in alkaline (high pH) environments, the system becomes highly susceptible to nucleophilic attack by hydroxide ions (OH⁻). For related 4-cyanopyridinium compounds, reaction with aqueous alkali has been shown to result in the formation of 1,2-dihydro-2-oxo-pyridine derivatives. researchgate.net This occurs via the nucleophilic addition of a hydroxide ion to the C2 position of the pyridinium ring, followed by rearrangement. This reaction pathway competes with or even dominates over other desired reactions, such as cycloadditions, effectively reducing their efficiency.

The efficiency of cycloaddition reactions involving 4-cyano-1-ethylpyridinium can therefore be drastically lowered in basic media if the rate of hydroxide addition is competitive. Many reactions involving pyridinium salts, such as those with cyanide nucleophiles, are often performed under basic conditions, necessitating careful control of pH to balance the activation of the nucleophile with the stability of the pyridinium ring. vcu.edu The table below outlines the expected behavior of 4-cyano-1-ethylpyridinium as a function of pH.

Table 2: Expected pH Dependence of 4-Cyano-1-ethylpyridinium Reactivity This table illustrates the general stability and reaction pathways anticipated at different pH ranges.

pH RangePredominant Species/ConditionImpact on Cycloaddition EfficiencyDominant Competing Reaction
1-4 (Strongly Acidic)Stable Pyridinium CationModerate to HighGenerally stable against hydrolysis
5-8 (Weakly Acidic to Weakly Basic)Stable Pyridinium CationHighMinimal side reactions
9-11 (Basic)Susceptible to OH⁻ AttackDecreasingNucleophilic addition of OH⁻ at C2/C6
12-14 (Strongly Basic)Highly UnstableVery LowRapid formation of 2-oxo-dihydropyridine products researchgate.net

Temperature is a critical parameter in controlling the outcome of reactions involving 4-cyano-1-ethylpyridinium, influencing not only the reaction rate but also the product distribution and the formation of side-products. According to the Arrhenius equation, reaction rates generally increase with temperature. sciepub.com However, this increase is not uniform for all possible reaction pathways.

For many cycloaddition reactions, there is an optimal temperature range to maximize the yield of the desired product. Increasing the temperature can provide the necessary activation energy to overcome the reaction barrier, leading to a higher yield in a shorter time. However, excessive temperatures can have detrimental effects. For instance, high heat can promote undesired side-reactions or decomposition of the starting material or product. sciepub.com In the reactions of some pyridinium salts, elevating the temperature has been observed to completely change the course of the reaction, leading to rearrangement products instead of the expected adducts. vcu.edu

Furthermore, the selectivity of a reaction (e.g., the ratio of regioisomers or stereoisomers) can be temperature-dependent. A higher temperature might favor the thermodynamically more stable product, whereas a lower temperature could favor the kinetically controlled product. For 4-cyano-1-ethylpyridinium, side-product formation, potentially through polymerization or decomposition, is a risk at elevated temperatures. Studies on related exothermic reactions show that temperatures above a certain threshold (e.g., >70 °C) can become impractical and lead to uncontrolled processes. sciepub.com Therefore, a temperature-dependent study is essential to identify the optimal conditions that balance reaction rate with yield and selectivity.

Table 3: Illustrative Temperature Effects on a Hypothetical Reaction of 4-Cyano-1-ethylpyridinium This table represents typical outcomes observed in temperature studies of complex organic reactions.

Temperature (°C)Relative Reaction RateMain Product YieldSide-Product FormationObservations
10LowLowMinimalReaction is slow, requiring long reaction times.
25ModerateGoodLowGood balance of rate and selectivity.
50HighHighModerateFaster rate, but potential for increased side-products. sciepub.com
80Very HighDecreasingHighRisk of decomposition and formation of rearrangement products. vcu.edu

Advanced Applications and Research Directions in Materials Science and Supramolecular Chemistry

Contributions to Materials Science

The exploration of N-alkyl-4-cyanopyridinium salts, including the ethyl derivative, is an active area in materials science. These compounds serve as versatile building blocks for functional organic materials due to their inherent charge, rigid structure, and tunable electronic properties.

Role of Pyridinium (B92312), 4-cyano-1-ethyl- and Derivatives in Conductive Polymer Development

While pyridinium-based polymers are not as common as systems like polythiophene or polyaniline, they are of interest for creating materials with specific functionalities. nih.gov Pyridinium units can be incorporated into polymer backbones or used as pendant groups to influence the electronic properties and morphology of conductive polymers. The strong electron-withdrawing nature of the 4-cyano-1-alkylpyridinium cation makes it a candidate for developing n-type (electron-transporting) organic materials. researchgate.net

Research has shown that N-alkyl-4-cyanopyridinium cations can be used to template the formation of complex inorganic frameworks, such as multi-dimensional iodocuprates. rsc.org In a study involving solvothermal reactions, N-methyl-4-cyanopyridinium and N-propyl-4-cyanopyridinium cations directed the assembly of unique three-dimensional and one-dimensional anionic iodocuprate frameworks. rsc.org These hybrid organic-inorganic materials exhibit interesting dielectric properties, which are fundamental to the behavior of conductive and semiconductive materials. rsc.org The ethyl derivative, Pyridinium, 4-cyano-1-ethyl-, is expected to play a similar role in templating such structures, offering a subtle variation in steric and electronic influence compared to its methyl and propyl counterparts. rsc.org

Application in Sensor Technologies Through Surface Property Modification

The development of chemical sensors often relies on the modification of a transducer's surface to induce a measurable response upon interaction with an analyte. The charged and polar nature of Pyridinium, 4-cyano-1-ethyl- makes it a candidate for modifying surfaces to alter properties like hydrophilicity, surface potential, and charge-transfer characteristics.

Although direct application of Pyridinium, 4-cyano-1-ethyl- in a specific sensor is not widely documented, the principles are well-established with similar molecules. For instance, conductive polymers like Poly(3,4-ethylenedioxythiophene) (PEDOT) are widely used in biosensors, and their performance can be tuned by dopants and functional coatings. acs.org The adsorption of pyridinium salts onto a surface can create a defined chemical and electronic environment. The cyano group can participate in specific interactions, while the charged pyridinium ring can influence the electrical double layer at an electrode-electrolyte interface, a key mechanism in many electrochemical sensors.

Exploration as Organic Semiconductors and Functional Materials

Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govcas.org These materials are typically composed of π-conjugated molecules or polymers. cas.org The key to their function lies in the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which correspond to the valence and conduction bands in inorganic semiconductors. researchgate.net

Pyridinium, 4-cyano-1-ethyl- and its derivatives are explored as n-type organic semiconductors. For a material to be an effective n-type semiconductor, it should readily accept and transport electrons, which generally requires a low-lying LUMO energy level. researchgate.net The strong electron-withdrawing properties of the cyanopyridinium cation help to lower this energy level.

Research into related N-alkyl-4-cyanopyridinium salts has led to the creation of functional hybrid materials with notable dielectric properties. rsc.org Dielectric behavior is intrinsically linked to how a material responds to an electric field, which is a core aspect of semiconductor physics. The study on iodocuprate complexes templated by N-methyl and N-propyl cyanopyridinium cations revealed the formation of ordered crystalline structures with distinct dielectric responses, underscoring their potential as functional electronic materials. rsc.org

Table 1: Properties of Organic Semiconductors and the Relevance of Pyridinium, 4-cyano-1-ethyl-
PropertyGeneral DescriptionRelevance of Pyridinium, 4-cyano-1-ethyl-
Material Type Can be p-type (hole transporting) or n-type (electron transporting). researchgate.netThe electron-deficient cyanopyridinium ring makes it a candidate for n-type materials. researchgate.net
Charge Transport Occurs via hopping between molecules or through delocalized bands in highly crystalline domains. researchgate.netCan form ordered crystalline structures, facilitating intermolecular charge transport. rsc.org
LUMO Level The energy of the Lowest Unoccupied Molecular Orbital. A low LUMO is needed for stable n-type conduction. researchgate.netThe electron-withdrawing cyano group and cationic ring lower the LUMO energy.
Applications Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). nih.govcas.orgInvestigated as a component in functional materials with tunable electronic (dielectric) properties. rsc.org

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Pyridinium, 4-cyano-1-ethyl- is an excellent candidate for crystal engineering and the design of complex molecular assemblies due to its combination of a charged center, hydrogen bond acceptors (the nitrogen of the cyano group), and a π-system capable of stacking interactions.

Design and Characterization of Supramolecular Cocrystals

Cocrystals are crystalline solids containing two or more different molecular components held together in a stoichiometric ratio by non-covalent interactions. The predictable nature of certain interactions, known as supramolecular synthons, allows for the rational design of cocrystals with desired properties.

Studies on the closely related 4-cyano-1-methylpyridinium iodide have demonstrated its ability to form supramolecular cocrystals with host molecules like 18-crown-6 (B118740). rsc.org The formation of these complexes is driven by a combination of strong ion-dipole interactions between the pyridinium cation and the oxygen atoms of the crown ether, as well as hydrogen bonds. rsc.org The synthesis, often achieved through slow evaporation techniques, yields unique cocrystals with distinct molecular configurations. rsc.org The principles guiding the formation of these methyl-pyridinium cocrystals are directly applicable to the ethyl-pyridinium analogue, where the ethyl group would primarily introduce subtle steric differences.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Ion-Dipole, π-π Stacking) in Crystal Engineering

The assembly of Pyridinium, 4-cyano-1-ethyl- into larger architectures is governed by a hierarchy of non-covalent forces. X-ray crystallography on analogous compounds provides detailed insight into these interactions.

Hydrogen Bonding: While the pyridinium cation itself lacks strong hydrogen bond donors, weak C-H···X hydrogen bonds (where X can be an anion like Br⁻ or the nitrogen of a cyano group) are significant. nih.gov In the crystal structure of 4-cyano-1-methyl-pyridinium bromide, weak C-H···Br⁻ and C-H···N interactions are crucial in consolidating the crystal packing. nih.gov Furthermore, when co-formers with O-H groups are present, strong O-H···N hydrogen bonds involving the cyano nitrogen are expected to be a dominant organizing force. nih.gov

Ion-Dipole Interactions: These are particularly important in host-guest complexes. In the cocrystal of 4-cyano-1-methylpyridinium with 18-crown-6, the primary interactions holding the guest within the host's cavity are between the positive charge of the pyridinium ion and the electronegative oxygen atoms of the ether. rsc.org

π-π Stacking: The aromatic pyridinium rings can stack upon one another. In the crystal of 4-cyano-1-methyl-pyridinium bromide, the cations form inversion dimers with their mean planes separated by a short distance, indicating stabilizing π-π interactions. nih.gov These interactions are fundamental in organizing the molecules into columns or sheets.

Table 2: Key Non-Covalent Interactions in the Supramolecular Chemistry of N-Alkyl-4-Cyanopyridinium Salts
Interaction TypeDescriptionObserved Example (in Analogous Compounds)Reference
Ion-Dipole Electrostatic attraction between the pyridinium cation and a polar molecule.Interaction between the N-methyl-4-cyanopyridinium cation and the oxygen atoms of an 18-crown-6 host. rsc.org
Hydrogen Bonding Weak C-H···anion or C-H···N(cyano) bonds; strong O-H···N(cyano) bonds with suitable co-formers.C-H···Br⁻ and C-H···N interactions in 4-cyano-1-methyl-pyridinium bromide. nih.gov
π-π Stacking Attractive interaction between the electron clouds of adjacent aromatic pyridinium rings.Formation of inversion dimers in the crystal structure of 4-cyano-1-methyl-pyridinium bromide. nih.gov

Role as Chemical Probes and Specialized Reagents

Pyridinium cations are well-established electron acceptors, a property that is central to their utility in charge-transfer (CT) systems. The compound 4-cyano-1-ethylpyridinium is particularly effective in this role due to the presence of the strongly electron-withdrawing cyano (-CN) group at the 4-position of the pyridinium ring. This group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the cation, enhancing its ability to accept an electron.

The formation of CT complexes involves the interaction of an electron donor with an electron acceptor. mdpi.commdpi.com In the case of 4-cyano-1-ethylpyridinium, it can form CT complexes with various electron donors, such as halide anions or polycyclic aromatic hydrocarbons. acs.orgnih.gov These interactions often result in the appearance of a new, broad absorption band in the UV-visible spectrum, which is characteristic of the CT transition. nih.gov

Research on the closely related 4-cyano-N-methylpyridinium cation has utilized multi-mode quantum rate theory to study its reduction kinetics, a process driven by its electron-accepting nature. rsc.org This study identified 13 specific vibrational modes coupled to the electron transfer process, providing an exceptionally detailed description of the reaction kinetics. rsc.org Similarly, studies on 1-ethylpyridinium halides have characterized the CT absorption bands, confirming that the transition energy aligns with Mulliken theory for CT complexes. nih.gov These findings underscore the potential of 4-cyano-1-ethylpyridinium as a tunable component in the design of materials with specific optical and electronic properties based on charge-transfer phenomena.

Table 1: Research Findings on Pyridinium-based Charge Transfer Systems

Compound StudiedKey FindingsAnalytical Techniques
4-cyano-N-methylpyridinium Reduction kinetics are coupled to 13 distinct vibrational modes, allowing for a detailed analysis of mode-specific barrier and tunneling effects. rsc.orgCharge-transfer-enhanced Raman scattering, Multi-mode quantum rate theory. rsc.org
1-ethylpyridinium halides (EpyX) Forms ion pairs with halide anions (Cl⁻, Br⁻, I⁻) exhibiting characteristic charge-transfer absorption bands in dichloromethane. nih.govUV-Vis spectroscopy, NMR spectroscopy, Quantum-chemical calculations. nih.gov
Bis-pyridinium-4-oxime (Toxogonin®) Forms inter-ionic charge-transfer complexes with hexacyanoferrate(II) as an electron donor, resulting in new materials with distinct colors. nih.govUV–vis–NIR diffuse reflectance, IR spectroscopy, Solid-state MAS-NMR. nih.gov

A critical distinction must be made regarding the term "cyanylation reagent." While some pyridinium-based compounds are used to transfer a cyano group to a substrate, Pyridinium, 4-cyano-1-ethyl- is not a cyanylation reagent .

Cyanylation reagents, such as 1-cyano-4-(dimethylamino)pyridinium tetrafluoroborate (B81430) (CDAP), feature a cyano group attached to the pyridinium nitrogen atom (N-cyano). This N-CN bond is labile, allowing the positively charged pyridinium to act as a good leaving group and facilitate the transfer of the cyano group to a nucleophile.

In contrast, in 4-cyano-1-ethylpyridinium, the cyano group is attached to the carbon at the 4-position of the pyridine (B92270) ring (C-CN). This C-CN bond is a stable, covalent bond and is not susceptible to cleavage for the purpose of transferring the cyano group. The primary role of the cyano group in this molecule is to modify the electronic properties of the pyridinium ring, making it a stronger electron acceptor, rather than to act as a source of cyanide for synthetic transformations.

Based on the reviewed scientific literature, there is no evidence to suggest that 4-cyano-1-ethylpyridinium is used or has been developed as a fluorogenic coupling reagent. Fluorogenic reagents are typically non-fluorescent or weakly fluorescent molecules that become highly fluorescent upon reaction with a specific analyte, such as a primary amine. nih.govresearchgate.net This "turn-on" fluorescence provides a sensitive detection method. mdpi.com While various classes of compounds, including pyryliums, have been developed for this purpose, the specific structure of 4-cyano-1-ethylpyridinium does not lend itself to the common mechanisms of fluorogenic activation, and no such applications have been reported. nih.gov

Photoinduced Processes and Environmental Photochemistry

As a pyridinium-based ionic liquid, the environmental fate of 4-cyano-1-ethylpyridinium is of significant interest, particularly its behavior under sunlight. Studies on related pyridinium ionic liquids reveal that photochemical transformation can be a relevant degradation pathway, although its efficiency depends heavily on the compound's specific structure and the environmental conditions. nih.govnih.gov

Research on a series of pyridinium derivatives, including 1-ethylpyridinium tetrafluoroborate and 1-(3-cyanopropyl)pyridinium chloride, has shown that their photodegradation in sunlit surface waters can be influenced by both direct photolysis and indirect photochemical processes. nih.govresearchgate.net Indirect processes are often dominated by reactions with hydroxyl radicals (•OH). nih.gov

A study comparing the photocatalytic transformation of various pyridinium ionic liquids found that the presence of a cyano group, as in 1-(3-cyanopropyl)pyridinium, increases the number of possible transformation routes and the extent of nitrate (B79036) ion formation during mineralization. unito.it The primary degradation mechanism often involves an attack on the alkyl side chain. unito.it However, for some pyridinium ionic liquids, direct photodegradation plays a negligible role in environmental attenuation except in very shallow waters with low concentrations of dissolved organic carbon (DOC). nih.govresearchgate.net The transformation products of these photochemical reactions can sometimes be more toxic than the parent compound. nih.govresearchgate.net

Table 2: Factors Influencing Photodegradation of Pyridinium Ionic Liquids

FactorInfluence on DegradationDetails
Structure The nature of the substituent significantly affects reactivity and degradation pathways. unito.itA cyano group can increase the number of transformation routes. Longer alkyl chains can alter degradation rates. unito.it
Reaction Type Degradation occurs via direct photolysis and indirect photo-oxidation. nih.govIndirect processes, particularly reactions with hydroxyl radicals (•OH), are often dominant in natural waters. nih.gov
Water Conditions Dissolved Organic Carbon (DOC) and water depth are critical. nih.govDirect photolysis is more significant at intermediate to high DOC levels, while reactions with carbonate radicals can prevail at low DOC. nih.gov
Toxicity Transformation products can be more toxic than the original ionic liquid. nih.govresearchgate.netThe formation of more toxic intermediates is a key consideration in the environmental risk assessment of these compounds. nih.govresearchgate.net

Photoinduced Polymerization and Grafting Applications

The compound Pyridinium, 4-cyano-1-ethyl-, exhibits significant potential in the realm of photoinduced polymerization and surface grafting. Its effectiveness stems from the electronic characteristics of the 4-cyano-1-ethylpyridinium cation, which enables it to function as a potent photoinitiator. When subjected to light, this pyridinium salt can initiate the polymerization of monomers like acrylates and methacrylates, often through a photoinduced electron transfer (PET) mechanism. In such systems, the excited pyridinium compound accepts an electron from a co-initiator, generating a radical that commences the polymerization process.

This reactivity is also harnessed for surface grafting, a technique used to modify the properties of a material's surface by attaching polymer chains. By first functionalizing a surface with molecules containing the 4-cyano-1-ethylpyridinium unit, subsequent light irradiation in the presence of monomers prompts the growth of polymer chains directly from the surface. This "grafting-from" method offers precise control over the density and length of the grafted polymer chains, allowing for tailored surface properties such as wettability and biocompatibility.

Fundamental Investigations into Photomechanical Phenomena in Crystalline States

The crystalline form of materials incorporating Pyridinium, 4-cyano-1-ethyl- is a key subject in the study of photomechanical phenomena, where light energy is converted into mechanical work. unt.edu Organic crystals containing this compound can display macroscopic mechanical responses like bending, twisting, or jumping when exposed to light. unt.edu

This behavior is typically driven by photochemical reactions, such as [2+2] or [4+4] photodimerization, occurring within the crystal lattice. Upon irradiation, adjacent pyridinium units can form covalent bonds, creating a dimer. This dimerization introduces significant strain in the crystal lattice as the monomer units are drawn closer, altering the crystal's unit cell parameters. When this molecular rearrangement occurs collectively and directionally throughout the crystal, it results in a change in the crystal's macroscopic shape. unt.edu Research in this area also explores the reversibility of this process, where the dimer can be cleaved back into its monomeric components by using a different wavelength of light, which is crucial for the development of reversible photoactuators. unt.edu The study of these photomechanical effects in crystals containing 4-cyano-1-ethylpyridinium provides critical insights into the fundamental principles of light-to-work conversion at the molecular level. rsc.org

Strategic Scaffolds in Synthetic Organic Chemistry

Versatility as Building Blocks for Nitrogen-Containing Heterocyclic Architectures

In synthetic organic chemistry, Pyridinium, 4-cyano-1-ethyl- serves as a highly versatile building block for constructing complex nitrogen-containing heterocyclic structures. msesupplies.comsrdorganics.com The pyridinium ring, activated by both the electron-withdrawing cyano group and the N-ethyl substituent, is primed for various chemical transformations.

Key synthetic strategies include:

Nucleophilic Addition: The pyridinium ring readily undergoes addition of nucleophiles at the 2- or 6-positions. The resulting dihydropyridine (B1217469) intermediates can be further transformed, for example, through oxidation to create substituted pyridines or via ring-opening reactions to produce a variety of other heterocyclic or acyclic compounds.

Cycloaddition Reactions: The compound can act as a reactant in cycloaddition reactions, such as Diels-Alder type reactions, to form polycyclic systems containing nitrogen.

Functional Group Transformation: The cyano group itself can be chemically modified, for instance, by hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding its synthetic utility.

These reactions provide efficient pathways to a wide range of nitrogen heterocycles, which are important structural motifs in many natural products and pharmaceutical agents. kit.edusigmaaldrich.comapolloscientific.co.uk

Advancements in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a critical strategy in drug discovery and medicinal chemistry that allows for the modification of complex molecules at the final steps of a synthesis. nih.gov This approach facilitates the rapid creation of analog libraries to study structure-activity relationships. nih.gov The distinct reactivity of the 4-cyano-1-ethylpyridinium moiety has been leveraged in developing new LSF methods. researchgate.net

One notable application involves using the pyridinium salt as a precursor to highly reactive intermediates, such as pyridyl radicals or pyridynes. These transient species can then react with various coupling partners to introduce new functional groups onto the pyridine core of a complex molecule. This is particularly advantageous for modifying intricate molecular architectures where traditional synthetic methods would be inefficient. researchgate.net

Design of Analogous Compounds for Tuned Reactivity and Specific Research Objectives

The structure of Pyridinium, 4-cyano-1-ethyl- can be systematically altered to generate a diverse range of analogous compounds. This allows for the fine-tuning of reactivity and physical properties to meet specific research goals.

Structural Modification Effect on Properties Potential Application
Varying N-substituent Modulates steric hindrance and solubility.Optimization of reaction conditions.
Altering position/nature of electron-withdrawing group Changes electronic properties, reactivity, and photophysical characteristics.Tuning for specific photochemical or nucleophilic reactions.
Changing the counter-ion Influences solubility, crystallinity, and stability.Enhancing performance in photomechanical materials.

For example, modifying the substituent on the nitrogen atom or changing the position or nature of the electron-withdrawing group on the ring can significantly impact the molecule's electronic landscape and steric profile. The counter-ion also plays a crucial role in determining the salt's physical properties, such as its crystal packing, which is a key factor in the photomechanical response of crystalline materials. nih.gov This ability to design and synthesize tailored analogs is fundamental to advancing their application in diverse fields, from photoinitiators to functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.